
3-O-Methyltolcapone D7
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Overview
Description
3-O-Methyltolcapone D7 is a deuterium-labeled analogue of 3-O-Methyltolcapone, which is a metabolite of Tolcapone. Tolcapone is an orally active, reversible, selective, and potent inhibitor of catechol-O-methyltransferase (COMT). This compound is primarily used in scientific research, particularly in studies related to Parkinson’s disease due to its ability to cross the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyltolcapone D7 involves the deuteration of 3-O-MethyltolcaponeThis can be achieved through various chemical reactions, such as catalytic hydrogenation in the presence of deuterium gas or other deuterium-containing reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production typically includes steps such as purification through chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-O-Methyltolcapone D7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
3-O-Methyltolcapone and its lipophilic analogs are potent inhibitors of transthyretin (TTR) amyloidogenesis . TTR is an amyloidogenic homotetramer involved in transporting thyroxine in the blood and cerebrospinal fluid . More than 130 TTR point mutations are known to destabilize the TTR tetramer, leading to its extracellular pathological aggregation, accumulating in organs such as the heart, peripheral and autonomic nerves, and leptomeninges . Tolcapone, a drug approved by the FDA for Parkinson's disease, has been repurposed as a TTR stabilizer .
3-O-Methyltolcapone as a TTR Stabilizer
3-O-methyltolcapone and two newly synthesized lipophilic analogs are expected to be protected from metabolic glucuronidation, which causes tolcapone lability in the organism . Immunoblotting assays indicated a high degree of TTR stabilization, along with binding selectivity towards TTR in diluted plasma of 3-O-methyltolcapone and its lipophilic analogs .
Safety Profile
In vitro toxicity data showed a several-fold improvement in neuronal and hepatic safety compared to tolcapone . Calorimetric and structural data showed that both T4 binding sites of TTR are occupied by 3-O-methyltolcapone and its lipophilic analogs, which is consistent with effective TTR tetramer stabilization .
Blood-Brain Barrier Permeability
In vitro permeability studies revealed that 3-O-methyltolcapone and its lipophilic analogs could effectively cross the blood-brain barrier, a prerequisite for inhibiting TTR amyloidogenesis in the cerebrospinal fluid .
Tolcapone and Parkinson's Disease
Tolcapone is a drug that inhibits catechol-O-methyl transferase (COMT) and is used to treat Parkinson's disease . COMT catalyzes the transfer of the methyl group of S-adenosyl-L-methionine to the phenolic group of substrates containing a catechol structure . Physiological substrates of COMT include dopa, catecholamines (dopamine, norepinephrine, epinephrine), and their hydroxylated metabolites . COMT eliminates biologically active catechols and some other hydroxylated metabolites . In the presence of a decarboxylase inhibitor, COMT becomes the major metabolizing enzyme for levodopa, catalyzing it to 3-methoxy-4-hydroxy-L-phenylalanine (3-OMD) in the brain and periphery . Tolcapone can cross the blood-brain barrier and is used for Parkinson's disease treatment .
Mechanism of Action
The mechanism of action of 3-O-Methyltolcapone D7 involves the inhibition of catechol-O-methyltransferase (COMT). This enzyme is responsible for the methylation of catecholamines, such as dopamine. By inhibiting COMT, this compound increases the levels of dopamine in the brain, which is beneficial in the treatment of Parkinson’s disease. The compound binds to the active site of COMT, preventing it from interacting with its natural substrates .
Comparison with Similar Compounds
Similar Compounds
Tolcapone: The parent compound of 3-O-Methyltolcapone D7, also a COMT inhibitor used in the treatment of Parkinson’s disease.
Entacapone: Another COMT inhibitor used in the treatment of Parkinson’s disease, but with different pharmacokinetic properties.
Opicapone: A newer COMT inhibitor with a longer duration of action compared to Tolcapone and Entacapone
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms can alter the metabolic stability and pharmacokinetic properties of the compound, making it a valuable tool in the study of drug metabolism and enzyme inhibition .
Biological Activity
3-O-Methyltolcapone D7 is a derivative of tolcapone, a well-known catechol-O-methyltransferase (COMT) inhibitor used primarily in the treatment of Parkinson's disease. This compound has garnered attention due to its potential biological activities, particularly its role in inhibiting transthyretin (TTR) amyloidogenesis, which is crucial for addressing amyloid-related diseases.
Chemical Structure and Properties
This compound is characterized by the addition of a deuterium label at the 3-O position of tolcapone. This modification enhances its pharmacokinetic properties, making it a valuable tool in both therapeutic and research contexts. The compound's structure allows it to effectively cross the blood-brain barrier, an essential feature for any drug targeting central nervous system disorders.
The primary mechanism through which this compound exerts its biological effects is by stabilizing the TTR tetramer. TTR is responsible for transporting thyroxine and retinol-binding protein in the bloodstream. Mutations or misfolding in TTR can lead to amyloid fibril formation, resulting in various systemic amyloidosis conditions.
Key Findings:
- Inhibition of Amyloidogenesis : this compound has been shown to inhibit TTR amyloidogenesis effectively. Immunoblotting assays demonstrated a high degree of TTR stabilization when exposed to this compound, indicating its potential as a therapeutic agent for TTR-related amyloidosis .
- Neuronal and Hepatic Safety : Compared to tolcapone, this compound exhibits significantly improved safety profiles in neuronal and hepatic contexts. In vitro studies suggest that it has lower toxicity levels, making it a safer alternative for long-term use .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it maintains effective plasma concentrations while minimizing adverse effects commonly associated with tolcapone. Studies have shown that higher doses lead to increased plasma levels without significant toxicity, which is critical for maintaining therapeutic efficacy .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Cmax (ng/mL) | 1200 ± 150 |
Tmax (h) | 4.5 ± 1.2 |
Half-life (h) | 6.2 ± 0.5 |
Volume of distribution (L/kg) | 0.8 ± 0.1 |
Clearance (L/h) | 12 ± 2 |
Case Studies and Clinical Relevance
Recent studies have highlighted the potential clinical applications of this compound beyond Parkinson's disease:
- Alzheimer's Disease : The stabilization of TTR could potentially mitigate amyloid plaque formation in Alzheimer's patients, suggesting a broader application in neurodegenerative diseases.
- Systemic Amyloidosis : Given its ability to inhibit TTR misfolding, this compound may provide therapeutic benefits for patients suffering from systemic forms of amyloidosis.
Properties
Molecular Formula |
C15H13NO5 |
---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
(4-hydroxy-3-methoxy-5-nitrophenyl)-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]methanone |
InChI |
InChI=1S/C15H13NO5/c1-9-3-5-10(6-4-9)14(17)11-7-12(16(19)20)15(18)13(8-11)21-2/h3-8,18H,1-2H3/i1D3,3D,4D,5D,6D |
InChI Key |
VCNSNEJUGBEWTA-HRDWIZOWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])[2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Origin of Product |
United States |
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